

# Technical Guide: $^1\text{H}$ NMR Spectrum of 4-Chloro-3-nitrotoluene

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## Compound of Interest

Compound Name: 4-Chloro-3-nitrotoluene

Cat. No.: B146361

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This guide provides an in-depth analysis of the  $^1\text{H}$  Nuclear Magnetic Resonance (NMR) spectrum of **4-Chloro-3-nitrotoluene**. Due to the limited availability of public experimental spectra, this document presents a predicted  $^1\text{H}$  NMR spectrum, which serves as a reliable estimation for analytical and research purposes. The guide includes predicted chemical shifts ( $\delta$ ), coupling constants (J), signal multiplicities, and integration values. A standard experimental protocol for the acquisition of such a spectrum is also detailed.

## Predicted $^1\text{H}$ NMR Data

The predicted  $^1\text{H}$  NMR spectral data for **4-Chloro-3-nitrotoluene** is summarized in the table below. These values have been estimated using advanced computational algorithms and provide a close approximation of experimental results.

Proton	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H-2	8.05	d	-2.2	1H
H-5	7.55	d	-8.4	1H
H-6	7.30	dd	-8.4, -2.2	1H
-CH <sub>3</sub>	2.50	s	-	3H

Note: These are predicted values and may vary slightly from experimental data.

## Experimental Protocol for $^1\text{H}$ NMR Spectroscopy

This section outlines a standard procedure for the acquisition of a  $^1\text{H}$  NMR spectrum of an aromatic compound like **4-Chloro-3-nitrotoluene**.

### 1. Sample Preparation:

- Weigh approximately 5-10 mg of **4-Chloro-3-nitrotoluene**.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d,  $\text{CDCl}_3$ ) in a clean, dry vial.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
- Transfer the solution to a standard 5 mm NMR tube.

### 2. NMR Instrument Parameters:

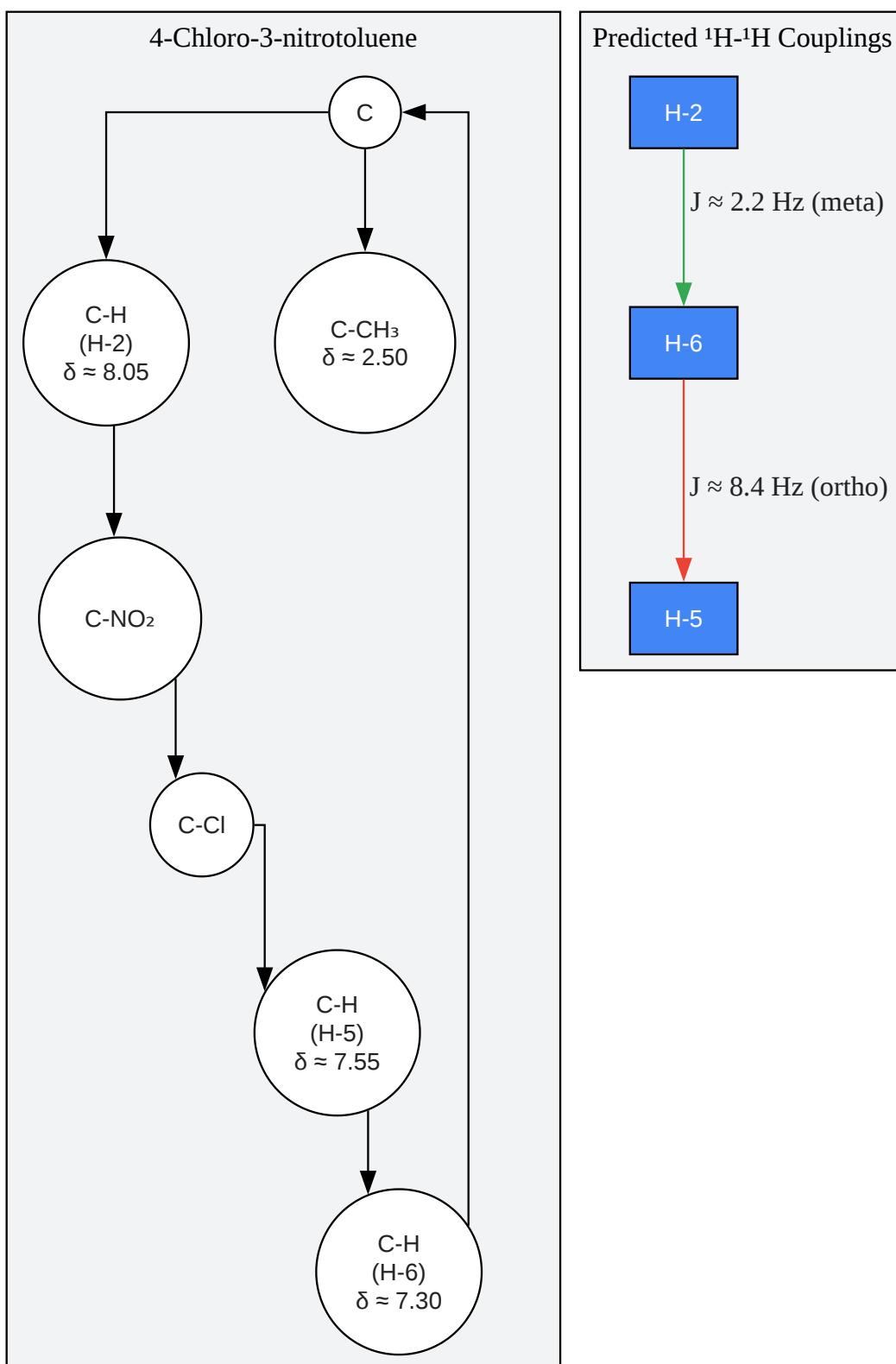
- Spectrometer: A 300 MHz or higher field NMR spectrometer is recommended for better resolution.
- Solvent: Chloroform-d ( $\text{CDCl}_3$ ) is a common choice for aromatic compounds.
- Temperature: Standard room temperature (e.g., 298 K).
- Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
- Number of Scans: 16 to 64 scans are typically sufficient for a sample of this concentration.
- Relaxation Delay: A relaxation delay of 1-2 seconds between scans is usually adequate.
- Acquisition Time: An acquisition time of 2-4 seconds.
- Spectral Width: A spectral width of approximately 12-16 ppm.

### 3. Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase correct the spectrum manually or automatically.
- Calibrate the chemical shift scale by setting the TMS peak to 0 ppm.
- Integrate the signals to determine the relative number of protons.
- Analyze the multiplicities and coupling constants to elucidate the proton-proton coupling network.

## Visualization of Proton Relationships

The following diagram, generated using the DOT language, illustrates the structure of **4-Chloro-3-nitrotoluene** and the predicted relationships between its aromatic protons, including their chemical shifts and coupling interactions.

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Caption: Molecular structure and predicted proton couplings of **4-Chloro-3-nitrotoluene**.

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